molecular formula C19H24N4O3 B11483717 6-cyclohexyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

6-cyclohexyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11483717
M. Wt: 356.4 g/mol
InChI Key: CBOUGJRTSWHQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CYCLOHEXYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a compound belonging to the class of diazino pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOHEXYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOHEXYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

6-CYCLOHEXYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CYCLOHEXYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, leading to the disruption of signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOHEXYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique structural features and potent biological activity. Its ability to selectively inhibit specific molecular targets makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

6-cyclohexyl-1-(2-methoxyphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H24N4O3/c1-26-16-10-6-5-9-15(16)23-17-14(18(24)21-19(23)25)11-22(12-20-17)13-7-3-2-4-8-13/h5-6,9-10,13,20H,2-4,7-8,11-12H2,1H3,(H,21,24,25)

InChI Key

CBOUGJRTSWHQAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=C(CN(CN3)C4CCCCC4)C(=O)NC2=O

Origin of Product

United States

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